molecular formula C11H10BrN3O2 B2733732 Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate CAS No. 1678521-73-7

Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate

Cat. No.: B2733732
CAS No.: 1678521-73-7
M. Wt: 296.124
InChI Key: RMAZLYLSERNGBR-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-bromobenzyl bromide with ethyl 1H-1,2,4-triazole-3-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The bromophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(4-chlorophenyl)-1,2,4-triazole-3-carboxylate: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

    Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate: The presence of a fluorine atom can influence the compound’s chemical properties and interactions with molecular targets.

    Ethyl 1-(4-methylphenyl)-1,2,4-triazole-3-carboxylate: The methyl group can alter the compound’s steric and electronic properties, impacting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the bromophenyl group enhances its binding affinity and specificity for certain enzymes and receptors, potentially modulating their activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The triazole ring can inhibit enzymes involved in microbial growth. This inhibition leads to the antimicrobial effects observed in various studies.
  • Anticancer Activity : this compound has shown potential in inhibiting cancer cell proliferation by targeting pathways involved in cell cycle regulation and apoptosis.
  • Anti-inflammatory Activity : The compound may also act as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation processes.

Antimicrobial Studies

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:

CompoundMicroorganisms TestedActivity Level
This compoundE. coli, Klebsiella pneumoniaeModerate
Related CompoundsCandida albicans, Staphylococcus aureusVariable

Studies have demonstrated that the compound exhibits moderate activity against E. coli and Klebsiella pneumoniae, suggesting its potential use as an antimicrobial agent .

Anticancer Studies

The anticancer efficacy of this compound has been evaluated against several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)10.0

In vitro studies using the MTT assay have shown that this compound can effectively inhibit the growth of various cancer cell lines, with IC50 values indicating promising anticancer activity .

Case Studies

A study focusing on a series of triazole derivatives highlighted the structure-activity relationship (SAR) of this compound. Modifications to the bromophenyl group significantly influenced its biological activity. For example:

  • Substituting bromine with chlorine reduced the compound's potency against cancer cells.
  • The addition of functional groups at different positions on the triazole ring altered its binding affinity to target enzymes involved in tumor growth .

Properties

IUPAC Name

ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-13-7-15(14-10)9-5-3-8(12)4-6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAZLYLSERNGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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